molecular formula C18H19NO5S B12164011 2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B12164011
M. Wt: 361.4 g/mol
InChI Key: DGGQKCBHUUEWHT-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzamides and is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle. The compound’s structure includes methoxy groups and an amide linkage, contributing to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the preparation of 3,4-dimethoxybenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. This intermediate is reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a base such as triethylamine to form the desired amide linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. This interaction can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is unique due to its combination of a benzothiophene ring and methoxybenzamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H19NO5S

Molecular Weight

361.4 g/mol

IUPAC Name

2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C18H19NO5S/c1-23-12-8-7-10(9-13(12)24-2)16(20)19-17-15(18(21)22)11-5-3-4-6-14(11)25-17/h7-9H,3-6H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

DGGQKCBHUUEWHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)O)OC

Origin of Product

United States

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